molecular formula C7H5ClFI B14888188 2-Chloro-4-fluoro-1-(iodomethyl)benzene CAS No. 1145980-37-5

2-Chloro-4-fluoro-1-(iodomethyl)benzene

Cat. No.: B14888188
CAS No.: 1145980-37-5
M. Wt: 270.47 g/mol
InChI Key: OTNVOSOTGJFLDE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-(iodomethyl)benzene is an organic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and iodomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-(iodomethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the iodination of 2-Chloro-4-fluorotoluene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, fluorination, and subsequent iodination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-1-(iodomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluoro-1-(iodomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it more susceptible to nucleophilic attack. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the synthesis of various derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoro-1-(iodomethyl)benzene is unique due to the presence of all three substituents (chlorine, fluorine, and iodomethyl) on the benzene ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-chloro-4-fluoro-1-(iodomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNVOSOTGJFLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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